2-S-Cysteinyldopa

Description

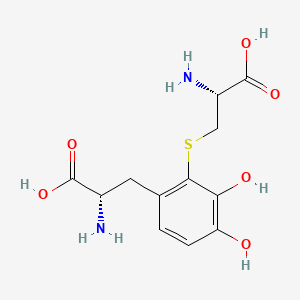

Structure

2D Structure

3D Structure

Properties

CAS No. |

25565-17-7 |

|---|---|

Molecular Formula |

C12H16N2O6S |

Molecular Weight |

316.33 g/mol |

IUPAC Name |

(2S)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-3,4-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)3-5-1-2-8(15)9(16)10(5)21-4-7(14)12(19)20/h1-2,6-7,15-16H,3-4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

InChI Key |

IAGPESOLVJAEAG-BQBZGAKWSA-N |

SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)SCC(C(=O)O)N)O)O |

Isomeric SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)SCC(C(=O)O)N)O)O |

Other CAS No. |

25565-17-7 |

Synonyms |

2-S-cysteinyldopa |

Origin of Product |

United States |

Biochemical Pathways and Formation Dynamics of 2 S Cysteinyldopa

Enzymatic Catalysis in Dopaquinone (B1195961) Formation: The Role of Tyrosinase Activity

Tyrosinase (EC 1.14.18.1) is a bifunctional, copper-containing oxidoreductase enzyme central to melanin (B1238610) biosynthesis mdpi.commdpi.com. It possesses two primary catalytic activities: a monophenolase activity, which catalyzes the ortho-hydroxylation of monophenols such as L-tyrosine to L-DOPA, and a diphenolase activity, which oxidizes L-DOPA to dopaquinone taylorandfrancis.commdpi.com. Tyrosinase is considered the most critical rate-limiting enzyme in this process mdpi.com. The enzyme's activity is dependent on copper ions and involves molecular oxygen in its catalytic cycle mdpi.compnas.org.

Nucleophilic Addition of L-Cysteine to Dopaquinone

Dopaquinone (DQ) is a highly reactive electrophilic molecule due to its ortho-quinone structure nih.gov. In biological systems, particularly within melanocytes, DQ serves as a pivotal branching point for the synthesis of different melanin types . When sulfhydryl-containing compounds, such as L-cysteine, are present, DQ undergoes a rapid nucleophilic addition reaction with the thiol group (-SH) of cysteine nih.govmdpi.comresearchgate.netmdpi.comnih.govnih.govscispace.comresearchgate.netnih.gov. This reaction is non-enzymatic and leads to the formation of cysteinyldopa (B216619) isomers, which are essential precursors for the production of pheomelanin, the yellow to reddish-brown pigment nih.govmdpi.comresearchgate.netmdpi.comnih.govnih.govscispace.comresearchgate.netnih.gov.

Regioselectivity of Thiol-Dopaquinone Conjugation: Anomalous Addition Mechanisms

The addition of thiols, such as L-cysteine, to ortho-quinones like dopaquinone exhibits a distinctive and anomalous regioselectivity mdpi.comresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.netacs.orgresearchgate.netunibo.it. Unlike the typical 1,4-nucleophilic Michael addition observed with other nucleophiles like amines, thiols preferentially undergo a 1,6-type addition mdpi.comresearchgate.netmdpi.comnih.govmdpi.comacs.orgresearchgate.netunibo.it. This means that the thiol group of cysteine primarily attacks the C5 position of the dopaquinone ring, and to a lesser extent, the C2 position, rather than the more commonly expected C4 position in a 1,4-addition mdpi.comresearchgate.netmdpi.comnih.gov. This "bizarre" or anomalous reactivity has been a subject of extensive investigation, with some studies proposing that the reaction may proceed via a free radical chain mechanism triggered by the addition of thiyl radicals to the o-quinone acs.orgresearchgate.netunibo.it.

Formation of 2-S-Cysteinyldopa and 5-S-Cysteinyldopa Isomers: Quantitative Distribution and Relative Abundance

The nucleophilic addition of L-cysteine to dopaquinone results in the formation of several cysteinyldopa isomers. The quantitatively predominant products are 5-S-cysteinyldopa and this compound mdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netnih.govacs.orgnih.govmdpi.commedicaljournalssweden.se.

| Isomer | Relative Abundance |

| 5-S-Cysteinyldopa | 74% |

| This compound | 14% |

| 2,5-S,S'-Dicysteinyldopa | 5% |

| 6-S-Cysteinyldopa | ~1% |

Data compiled from mdpi.com. Note: Relative abundances can vary based on experimental conditions.

Research indicates that 5-S-cysteinyldopa is the major product, with reported yields around 74%, while this compound is a minor product, accounting for approximately 14% of the adducts mdpi.com. Other studies confirm this dominance, stating that the 5-S isomer is about ten times more abundant than the 2-S isomer nih.gov. In gas chromatography-mass spectrometry (GC-MS) analyses, the 2-S isomer typically elutes with the shortest retention time, followed by the 6-S isomer, and then the 5-S isomer medicaljournalssweden.se.

Theoretical and Computational Insights into the Reaction Mechanism (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) studies have been instrumental in elucidating the complex reaction mechanism of L-cysteine thiolate (Cys-S⁻) addition to dopaquinone mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netacs.orgresearchgate.netunibo.it. These calculations suggest that the initial step involves the coordination of Cys-S⁻ to the carbon-carbon bridge between the two carbonyl groups (C3-C4 bridge) of dopaquinone, forming a quasi-stable intermediate mdpi.comresearchgate.netnih.govnih.govresearchgate.net. This initial adduct then facilitates the migration of the Cys-S⁻ moiety onto the adjacent C5 or C2 positions of the dopaquinone ring with relatively low activation energies mdpi.comresearchgate.netnih.govnih.gov. The C2-S bonded intermediate has been found to be less energetically stable than the C6-S bonded case mdpi.comresearchgate.netnih.gov.

A proposed mechanistic pathway derived from DFT calculations involves several key steps: (i) initial coordination of Cys-S⁻ to the C3-C4 bridge, (ii) migration of Cys-S⁻ to the C5 or C2 position, (iii) proton rearrangement from the cysteinyl -NH₃⁺ group to an oxygen atom (O4 or O3), and (iv) a subsequent proton rearrangement from the C5 or C2 carbon to another oxygen atom (O3 or O4) mdpi.comresearchgate.netnih.gov. These computational findings support the experimentally observed anomalous regiochemistry and provide a detailed atomic-level understanding of the binding process mdpi.comresearchgate.netnih.govacs.orgresearchgate.netunibo.it. Some research also suggests that the reaction might involve a free radical chain mechanism, with thiyl radicals adding to the o-quinone, a pathway that DFT calculations have supported in predicting the correct regiochemistry acs.orgresearchgate.netunibo.it.

Identification and Characterization of Minor Cysteinyldopa Isomers: 6-S-Cysteinyldopa and 2,5-S,S'-Dicysteinyldopa

In addition to the primary 5-S and 2-S isomers, the reaction between dopaquinone and cysteine can also yield other minor adducts. 6-S-Cysteinyldopa has been identified as a trace product in some studies mdpi.commedicaljournalssweden.sedntb.gov.ua.

Furthermore, 2,5-S,S'-Dicysteinyldopa is formed to a certain extent, indicating that a second molecule of cysteine can add to the dopaquinone adduct mdpi.comnih.govmdpi.comscispace.comespcr.orgacs.org. This dicysteinyldopa isomer is thought to arise from two sequential additions of cysteine: first to dopaquinone, and then to the resulting 5-S-cysteinyldopaquinone nih.gov. Its formation suggests a more complex reaction cascade where the initial adduct can undergo further modification.

Compound List

this compound

L-Tyrosine

L-DOPA (L-3,4-dihydroxyphenylalanine)

Dopaquinone (DQ)

5-S-Cysteinyldopa

6-S-Cysteinyldopa

2,5-S,S'-Dicysteinyldopa

L-Cysteine

L-Cysteine thiolate (Cys-S⁻)

Cyclodopa

Dopachrome

5,6-dihydroxyindole (B162784) (DHI)

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

5-S-glutathionedopa

Thiyl radicals

Metabolic Fate and Structural Integration of 2 S Cysteinyldopa in Pigment Polymers

Oxidative Polymerization of Cysteinyldopas into Pheomelanin

Pheomelanins are synthesized through the oxidative polymerization of cysteinyldopa (B216619) (CD) precursors. These precursors are formed by the addition of cysteine to dopaquinone (B1195961), a key intermediate in melanin (B1238610) biosynthesis. While 5-S-cysteinyldopa (5-S-CD) is typically considered the major precursor, 2-S-cysteinyldopa (2-S-CD) is also an important building block, particularly in human red hair pigments unina.itsci-hub.semdpi.com. The oxidative polymerization process involves several key steps and intermediate structures.

Formation of Benzothiazine Intermediates from this compound

The oxidative polymerization of cysteinyldopas, including 2-S-CD, proceeds via the formation of benzothiazine (BT) intermediates mdpi.comresearchgate.netnih.gov. Following the initial formation of cysteinyldopa isomers from dopaquinone and cysteine, these molecules undergo oxidation. This oxidation leads to the formation of transient benzothiazine intermediates, such as 2H-1,4-benzothiazine-o-quinonimine (QI), which are crucial for generating pheomelanoid monomers researchgate.net. These intermediates can then undergo dimerization, cross-coupling, or ring contraction reactions mdpi.com. Research indicates that the 2-S-CD derived units contribute to stable structural elements within the pheomelanin polymer, as evidenced by the constant levels of specific degradation products derived from 2-S-CD in human hair segments exposed to sunlight, unlike those derived from 5-S-CD nih.gov.

Conversion to Benzothiazole (B30560) Units and Trichrome Pigments

During the elaboration of pheomelanin, the benzothiazine intermediates can undergo further transformations, including ring contraction, to form benzothiazole (BZ) moieties mdpi.comnih.gov. This conversion is influenced by factors such as heat or light exposure mdpi.com. For instance, UVA irradiation can promote the conversion of benzothiazine to benzothiazole structures in pheomelanin nih.gov. Additionally, specific metal ions, such as iron or copper, can influence the oxidation of 5-S-CD, leading to the formation of novel hydroxybenzothiazole products and altered biosynthetic pathways, potentially affecting the formation of trichochromes, which are characteristic pigments of red hair nih.gov. The relative proportions of benzothiazine and benzothiazole units can impact the pigment's properties, including its pro-oxidant activity mdpi.com.

Intra- and Intermolecular Reactions during Pheomelanin Elaboration

The synthesis of pheomelanin involves a complex series of intra- and intermolecular reactions. Following the formation of cysteinyldopa isomers, these molecules are oxidized to quinone imines. These intermediates can then undergo intramolecular cyclization, leading to the formation of benzothiazine-3-carboxylic acid or decarboxylated benzothiazine structures nih.govresearchgate.net. These benzothiazine units are then oxidatively polymerized. The polymerization process itself involves coupling reactions between these units, forming C-C and C-O bonds, contributing to the polymeric structure of pheomelanin nih.gov. Studies have also indicated that the presence of zinc ions can divert the oxidation of 5-S-CD towards the formation of specific benzothiazine intermediates, which are precursors to trichochromes capes.gov.br.

Comparative Analysis of Isomeric Contributions to Pheomelanin Structure and Stability

A critical aspect of understanding pheomelanin is the comparative analysis of the contributions of its isomeric precursors, primarily 2-S-CD and 5-S-CD, to the pigment's structure and stability. Research has revealed distinct roles for these isomers.

This compound Derived Units as Stable Structural Elements in Pheomelanin

The units derived from 2-S-CD appear to confer significant stability to the pheomelanin polymer sci-hub.senih.govscispace.com. Studies analyzing human hair have shown that the concentration of degradation products originating from 2-S-CD remains relatively constant along hair length, even after prolonged sun exposure, which degrades other components of the pigment nih.gov. This suggests that 2-S-CD derived units act as robust structural elements within the pheomelanin matrix, resisting photodegradation and oxidative processes sci-hub.senih.gov.

Biological Roles and Research Implications of 2 S Cysteinyldopa

Research on 2-S-Cysteinyldopa in Melanogenesis Regulation

Melanogenesis, the process of melanin (B1238610) pigment production, involves a series of enzymatic and chemical reactions that determine the type and amount of melanin synthesized. This compound emerges as a key intermediate in the pathway leading to pheomelanin, a pigment associated with yellow to reddish-brown hues.

Influence on Pigment Type Switching (Eumelanin vs. Pheomelanin) in Cellular Models

The balance between eumelanin (B1172464) (black-to-brown pigment) and pheomelanin (yellow-to-reddish-brown pigment) synthesis is a critical aspect of skin and hair pigmentation. This switch is heavily influenced by the availability of cysteine. In the presence of cysteine, dopaquinone (B1195961), a key intermediate derived from tyrosine oxidation, reacts with cysteine to form cysteinyldopa (B216619) isomers, including this compound and 5-S-Cysteinyldopa nih.govmdpi.compnas.orgresearchgate.netresearchgate.net. These cysteinyldopa derivatives are subsequently oxidized, leading to the formation of benzothiazine intermediates, which polymerize to yield pheomelanin mdpi.compnas.orgresearchgate.net. Conversely, in the absence of cysteine, dopaquinone follows a different pathway, ultimately producing eumelanin nih.govmdpi.com. Research suggests that melanogenesis may proceed through distinct stages, with cysteinyldopa formation preceding pheomelanin synthesis, which in turn can be followed by eumelanin formation nih.gov. Studies indicate that pheomelanin and its precursors, such as 5-S-Cysteinyldopa, may be associated with increased risk in melanoma development and are found in higher proportions in certain skin lesions jst.go.jpsci-hub.se.

Modulation of Tyrosinase Activity in Research Contexts

Tyrosinase (TYR) is the rate-limiting enzyme in melanogenesis, responsible for the initial hydroxylation of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone mdpi.comresearchgate.netnih.govmedicaljournalssweden.se. Dopaquinone is the central precursor that can either lead to eumelanin or, in the presence of cysteine, be converted into cysteinyldopa derivatives like this compound, initiating the pheomelanin pathway pnas.orgresearchgate.net. The activity of tyrosinase is influenced by various factors, including melanosomal pH, with neutral pH enhancing its activity mdpi.com. Signaling pathways, such as those involving the microphthalmia-associated transcription factor (MITF), regulate the expression and activation of tyrosinase nih.govmedicaljournalssweden.se. Research has also shown that insulin (B600854) can modulate melanogenesis by inhibiting tyrosinase activity, leading to a reduction in 5-S-Cysteinyldopa formation in human melanoma cells medicaljournals.semedicaljournalssweden.se.

Involvement in Cellular Stress Responses in Research Models

Melanocytes, the cells responsible for pigment production, are also susceptible to various forms of cellular stress, including oxidative stress and damage induced by ultraviolet (UV) radiation. This compound and related compounds play roles in how these cells respond to such challenges.

Interactions with Oxidative Stress Pathways and Radical Scavenging Mechanisms

Melanin pigments, including pheomelanin and its precursors, possess antioxidant properties, contributing to cellular protection against oxidative damage jst.go.jpnih.govcardiff.ac.ukresearchgate.netmdpi.comfrontiersin.org. While pheomelanin and its precursor 5-S-Cysteinyldopa exhibit antioxidant effects, they can also become pro-oxidant under specific conditions, such as in the presence of ferric iron when exposed to UV radiation jst.go.jp. 5-S-Cysteinyldopa, in particular, has demonstrated a high capacity to inhibit iron-induced lipid peroxidation, attributed to its strong binding affinity for iron(III) researchgate.net. Cysteine and other thiol compounds are recognized for their protective effects against oxidative stress frontiersin.org. The cellular vulnerability of melanocytes to oxidative stress is intrinsically linked to the melanin synthesis process itself, which can generate reactive oxygen species (ROS) nih.gov.

Role in UV Radiation-Induced Biochemical Reactions in Melanocytes (Mechanistic Studies)

Ultraviolet (UV) radiation can trigger a dual response in melanin-producing cells, eliciting both photoprotective and phototoxic effects jst.go.jp. Studies have indicated that 5-S-Cysteinyldopa can protect melanocytes from membrane damage induced by UVA radiation sci-hub.se. However, paradoxically, it has also been suggested that 5-S-Cysteinyldopa might sensitize DNA to oxidative damage initiated by UV radiation sci-hub.se. Research has shown that UV exposure can lead to an increase in serum concentrations of 5-S-Cysteinyldopa, potentially reflecting damage to melanocytes rather than a direct promotion of melanogenesis sci-hub.semdpi.com. Furthermore, UV radiation can stimulate the production of α-melanocyte-stimulating hormone (α-MSH) via the proopiomelanocortin (POMC) pathway, which in turn promotes melanogenesis mdpi.com.

Presence and Research Significance in Neuromelanin Biosynthesis

Neuromelanin (NM) is a distinctive pigment found within catecholaminergic neurons, particularly in the substantia nigra region of the midbrain in humans and primates nih.govpnas.orgmedrxiv.orgresearchgate.net. Its accumulation is closely associated with the pathogenesis of Parkinson's disease (PD) due to the vulnerability of NM-containing neurons nih.govmedrxiv.orgresearchgate.net. While peripheral melanins are synthesized in specialized melanocytes, NM is believed to form within the neurons themselves researchgate.net. The prevailing hypothesis for NM formation involves the auto-oxidation of dopamine (B1211576) (DA), a neurotransmitter, rather than a pathway solely reliant on tyrosinase, the key enzyme in skin melanin synthesis nih.govmedrxiv.orgresearchgate.net. However, the precise biochemical mechanisms are still under investigation, with some models proposing that dopamine quinones may conjugate with cysteine derivatives, potentially forming a pheomelanin-like core that is subsequently enveloped by a eumelanin-like structure pnas.org. Studies have detected increased levels of cysteinyl adducts of DOPA in the substantia nigra of individuals with PD, highlighting the potential role of these intermediates in neurodegenerative processes medrxiv.org.

Future Perspectives in 2 S Cysteinyldopa Research

Exploration of Quantum Mechanical Effects in Cysteinyldopa (B216619) Reaction Pathways

Understanding the precise chemical transformations involving 2-S-Cysteinyldopa requires sophisticated computational methods. Quantum mechanical calculations offer a powerful avenue for exploring the intricate reaction pathways of cysteinyldopa formation and its subsequent involvement in melanin (B1238610) synthesis. These calculations can elucidate reaction mechanisms, transition states, and energy barriers, providing atomic-level insights into how these processes occur. Such detailed understanding is crucial for predicting the behavior of this compound under various conditions and for designing molecules that can modulate these pathways. For instance, quantum chemical modeling has been employed to study the reaction mechanisms of dopamine (B1211576) oxidation and melanin formation, including diversion pathways by thiol compounds like L-cysteine and N-acetylcysteine, which are relevant to understanding cysteinyldopa's role in pheomelanin synthesis ajol.info. Future research will likely leverage these computational tools to model the specific reactions of this compound, potentially revealing novel catalytic mechanisms or intermediate structures.

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Cysteinyldopas in Tissues

The ability to visualize and quantify this compound directly within biological tissues is paramount for understanding its in vivo dynamics. Current research utilizes various spectroscopic and imaging techniques for analyzing melanin and its precursors. Fluorescence microscopy, for example, is employed to visualize melanosome dynamics and protein interactions within cells, although melanin itself does not fluoresce intrinsically and requires specific excitation or oxidation for detection nih.gov. Mass spectrometry imaging (MSI) holds significant promise for the in situ detection and spatial mapping of metabolites like cysteinyldopa in complex biological matrices, offering high sensitivity and specificity. Raman spectroscopy is also emerging as a label-free technique capable of fingerprinting cell types and probing biochemical pathways, including those related to melanin biosynthesis, in real-time biorxiv.org. Future developments will likely focus on enhancing the resolution, sensitivity, and specificity of these techniques to enable the precise localization and quantification of this compound in cellular and tissue environments. This could involve the design of novel fluorescent probes that specifically bind to or react with cysteinyldopa, or the refinement of MSI techniques for targeted metabolite detection.

Interdisciplinary Approaches for a Holistic Understanding of Cysteinyldopa Biology

A comprehensive understanding of this compound's biological significance necessitates an interdisciplinary approach, integrating insights from biochemistry, biophysics, and computational biology. Biochemistry has established the role of this compound as a condensation product of dopaquinone (B1195961) and cysteine in pheomelanin synthesis nih.govdovepress.com. Biophysical studies, such as electron spin resonance (ESR) spectroscopy, have provided insights into the paramagnetic properties of melanin precursors and their interactions researchgate.net. Computational biology, through molecular dynamics simulations and pathway modeling, can further elucidate the structural and dynamic properties of enzymes involved in cysteinyldopa metabolism and its polymerization into pheomelanin nih.govworldscientific.com. Future research will benefit from the synergy of these disciplines. For instance, biophysical characterization of cysteinyldopa's interaction with enzymes like tyrosinase, combined with computational modeling of these interactions, could reveal new regulatory mechanisms. Integrating these findings with biochemical data on metabolic flux and cellular localization will provide a holistic view of cysteinyldopa's role in pigmentation and potentially other cellular processes.

Design and Application of Novel Research Probes and Modulators Targeting Cysteinyldopa Pathways

The development of targeted research probes and modulators is crucial for dissecting the specific functions of this compound and its associated pathways. Current research explores various strategies, including the design of fluorescent probes for visualizing melanosome trafficking dur.ac.uk and the identification of compounds that inhibit key enzymes in melanogenesis, such as tyrosinase wikipedia.orgnih.gov. Modulators that specifically target cysteinyldopa formation or its subsequent polymerization could offer new tools for studying pheomelanin biosynthesis. For example, small molecules that selectively inhibit the reaction between dopaquinone and cysteine, or that interfere with the oxidation of cysteinyldopa intermediates, could be developed. Such probes and modulators would enable researchers to precisely perturb these pathways, observe the resulting phenotypic changes, and identify new therapeutic targets for pigmentation disorders or melanoma. The application of these novel tools could also extend to high-throughput screening for compounds that modulate cysteinyldopa metabolism, accelerating the discovery of new therapeutic agents.

Q & A

Q. What ethical considerations apply to handling this compound in biomedical research?

- Methodological Answer :

- Safety protocols : Adopt PPE (gloves, goggles) and fume hoods per SDS guidelines .

- Data integrity : Avoid selective reporting of isomer ratios; disclose all synthetic yields and purity metrics .

- Regulatory compliance : Follow institutional review board (IRB) protocols for studies involving human-derived samples (e.g., melanoma urine analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.